molecular formula C16H21NO4 B189903 1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid CAS No. 197794-44-8

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid

Cat. No.: B189903
CAS No.: 197794-44-8
M. Wt: 291.34 g/mol
InChI Key: KNPNGYZWIAJSIO-UHFFFAOYSA-N
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Description

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid (CAS 197794-44-8) is a conformationally constrained, cyclic α-amino acid derivative of significant value in advanced peptide chemistry and drug design. The molecule features a seven-membered cycloheptane ring and a benzyloxycarbonyl (Cbz or Z) protecting group on the amino functionality. This structure is designed to introduce specific three-dimensional constraints into peptide backbones, a strategy used to stabilize secondary structures like β-turns and β-helices, reduce conformational flexibility, and enhance metabolic stability in peptide-based therapeutics . Its primary application is in solid-phase and solution-phase peptide synthesis, where the Cbz group serves as a robust protecting group for the amine, readily removable under mild hydrogenolysis conditions. Integrating the 1-aminocycloheptanecarboxylic acid (Ac7c) scaffold into peptide sequences allows researchers to probe structure-activity relationships and engineer peptides with improved bioavailability and target specificity . Studies on analogous constrained amino acids, such as 1-aminocyclohexanecarboxylic acid (Ac6c), demonstrate their remarkable ability to stabilize β-helical protein motifs and self-assembling nanoconstructs, which are foundational to developing synthetic nanotubes and biomaterials . The seven-membered ring of this compound offers a unique balance of rigidity and flexibility compared to its smaller-ring analogues, potentially leading to superior adaptation within protein folds and enhanced stabilizing effects . This makes it a promising building block for research in foldamers, protein redesign, and nanomaterials. The product is provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

1-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-14(19)16(10-6-1-2-7-11-16)17-15(20)21-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPNGYZWIAJSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Protection of 1-Aminocycloheptanecarboxylic Acid

The most straightforward route involves reacting 1-aminocycloheptanecarboxylic acid with benzylchloroformate (BCF) in a biphasic aqueous-organic system.

Reaction Conditions and Optimization

  • Base Selection : Aqueous sodium hydroxide (50%) is used to maintain a pH >10 during BCF addition, ensuring deprotonation of the amino group.

  • Temperature Control : The reaction is conducted at 0–10°C to minimize hydrolysis of BCF.

  • Stoichiometry : A 1:1 molar ratio of amino acid to BCF is typical, with excess base to neutralize HCl byproducts.

Example Protocol :

  • Dissolve 1-aminocycloheptanecarboxylic acid (1 mol) in 500 mL of water.

  • Add 50% NaOH (2.2 mol) under ice cooling.

  • Slowly introduce BCF (1.05 mol) dissolved in ethyl acetate over 30 minutes.

  • Stir for 2 hours at 5°C, then acidify to pH 1.5–2.0 with concentrated HCl.

Acidification and Product Isolation

Lowering the pH to <3 precipitates the product as a free acid. Ethyl acetate is added to dissolve the precipitate, followed by phase separation and solvent stripping.

ParameterOptimal RangeImpact on Yield/Purity
Final pH1.5–2.0Maximizes precipitation
Extraction SolventEthyl acetatePrevents emulsification
Drying AgentAnhydrous MgSO₄Removes residual water

Yield : 90–95% with purity >97% by acid-base titration.

Alternative Route via Cycloheptanecarboxylic Acid Derivatives

When 1-aminocycloheptanecarboxylic acid is unavailable, a multi-step synthesis from cycloheptanecarboxylic acid may be employed:

Amination of Cycloheptanecarboxylic Acid

  • Hofmann Rearrangement : Treating the amide derivative with bromine and NaOH generates the primary amine.

  • Curtius Reaction : Converting the acyl chloride to an azide, followed by thermal decomposition, yields the amine.

Z-Protection of the Intermediate Amine

The resulting amine is protected using BCF under conditions analogous to Section 2.1.

Challenges :

  • Low regioselectivity during amination.

  • Requires purification via recrystallization or chromatography.

Critical Analysis of Process Parameters

pH Control During Acidification

Precipitating the product at pH 1.5–2.0 avoids co-precipitation of unreacted starting materials. Below pH 1, excessive protonation of the carboxylic acid reduces solubility, complicating extraction.

Solvent Selection for Extraction

Ethyl acetate outperforms dichloromethane or diethyl ether due to its higher polarity, which dissolves the product while excluding inorganic salts.

Temperature Effects on Reaction Kinetics

Cooling during BCF addition suppresses side reactions such as:

  • Ester hydrolysis : Elevated temperatures accelerate BCF decomposition.

  • Racemization : Minimal at <10°C, preserving stereochemical integrity.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patents describe transitioning from batch to flow systems to enhance reproducibility. Key advantages include:

  • Precise temperature control via jacketed reactors.

  • Automated pH adjustment using in-line probes.

Waste Stream Management

  • Aqueous Phase : Contains NaCl and residual HCl, neutralized with NaOH before disposal.

  • Organic Phase : Ethyl acetate is recovered via distillation for reuse.

Analytical Characterization

Purity Assessment

  • Titrimetry : Quantifies free carboxylic acid groups via NaOH titration.

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity >97%.

Spectroscopic Data

  • IR : ν(C=O) at 1705 cm⁻¹ (carboxylic acid), 1680 cm⁻¹ (urethane).

  • ¹H NMR (DMSO-d₆) : δ 7.35–7.25 (m, 5H, Ar), δ 5.10 (s, 2H, CH₂Ph), δ 1.50–1.20 (m, 12H, cycloheptane).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Protection9597.1HighModerate
Amination + Protection6589LowHigh

Key Insight : Direct protection is preferred for industrial applications due to superior yield and scalability .

Chemical Reactions Analysis

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, including enzyme catalysis and protein interactions .

Comparison with Similar Compounds

Core Ring Size and Substitution Patterns

  • Cycloheptane vs. Cyclohexane Derivatives: The seven-membered cycloheptane ring introduces increased conformational flexibility compared to six-membered cyclohexane analogs (e.g., 1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid, CAS 1305874-60-5). This flexibility may enhance binding to biological targets by accommodating steric demands, as seen in Edg-2 inhibitors .
  • Amino Protection: The Cbz group (common in analogs like 1-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid, CAS 1094471-68-7) provides stability against degradation, a critical feature for in vivo applications .

Functional Modifications

  • Carboxylic Acid Position: Unlike 1-amino-1-cyclohexanecarboxylic acid (CAS 2756-85-6), where the amino and carboxylic acid groups are on the same carbon, the Cbz-protected cycloheptane derivative positions these groups to optimize hydrogen bonding in drug-receptor interactions .

Physicochemical Properties

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Melting Point (°C) Key Applications
1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid* C15H19NO4 277.31 Not available N/A Edg-2 inhibition (inferred)
1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid C16H21NO4 291.34 1305874-60-5 N/A Discontinued lab reagent
1-Amino-1-cyclohexanecarboxylic acid C7H13NO2 143.18 2756-85-6 >300 Synthetic intermediate
1-Benzylcyclobutanecarboxylic acid C12H14O2 190.24 114672-02-5 N/A R&D applications

*Molecular formula inferred from structural analogs.

  • Melting Points: Cyclohexane-based amino acids (e.g., 1-amino-1-cyclohexanecarboxylic acid) exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding . The introduction of the bulky Cbz group likely reduces melting points in protected derivatives, though exact data are unavailable.
  • Solubility : Carboxylic acid moieties enhance water solubility, while the hydrophobic Cbz group may improve lipid membrane permeability, a balance critical for pharmacokinetics .

Biological Activity

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid (CAS No. 197794-44-8) is an organic compound characterized by a benzyloxycarbonyl-protected amino group attached to a cycloheptane ring with a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The benzyloxycarbonyl (Cbz) group serves as a protective moiety that influences the compound's reactivity and biological interactions.

The synthesis of this compound typically involves several steps:

  • Protection of the Amino Group : The amino group of cycloheptanecarboxylic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
  • Cyclization : The protected amino acid undergoes cyclization to form the cycloheptane structure.
  • Purification : The final product is purified through recrystallization or chromatography.

The chemical structure can be represented as follows:

PropertyValue
IUPAC Name 1-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid
Molecular Formula C16H21NO4
Molecular Weight 289.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The protective Cbz group allows for selective reactions, enabling the free amino group to participate in biochemical pathways such as enzyme catalysis and protein interactions upon deprotection.

Enzyme Inhibition

Research indicates that compounds with similar structures may exhibit enzyme inhibition properties. For instance, studies have shown that benzyloxycarbonyl derivatives can inhibit proteases, which are critical for various biological processes including protein degradation and cell signaling.

Case Studies

A study examining the effects of benzyloxycarbonyl derivatives on cancer cell lines demonstrated that these compounds could induce apoptosis in specific cells, suggesting potential therapeutic applications in oncology. Another investigation highlighted their role in modulating immune responses, indicating possible uses in immunotherapy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

CompoundStructure TypeBiological Activity
1-Aminocycloheptanecarboxylic acidUnprotected amino acidHigher reactivity
1-(Boc-amino)cyclopentanecarboxylic acidTert-butoxycarbonyl protectedDifferent stability profiles

This comparison illustrates how the protective group influences reactivity and biological interactions.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Evaluations on human cell lines indicated moderate cytotoxic effects, warranting further investigation into its safety profile and therapeutic index.
  • Metabolic Pathways : Research into its metabolism revealed hydrolysis by carboxylesterases, producing active metabolites that may contribute to its biological effects.

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